

# 3-Tert-butylbenzaldehyde CAS number 23039-28-3

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## Compound of Interest

Compound Name: *3-Tert-butylbenzaldehyde*

Cat. No.: *B1365090*

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An In-depth Technical Guide to **3-Tert-butylbenzaldehyde** (CAS: 23039-28-3)

## Authored by: A Senior Application Scientist Foreword

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount. Substituted benzaldehydes, in particular, represent a versatile class of intermediates, offering a gateway to a vast array of complex molecular architectures. This guide focuses on **3-tert-butylbenzaldehyde** (CAS No. 23039-28-3), a molecule whose unique steric and electronic properties make it a valuable reagent for researchers, scientists, and drug development professionals. The bulky tert-butyl group at the meta position introduces specific conformational constraints and electronic influences that can be strategically exploited in the design of novel therapeutics and functional materials. This document aims to provide a comprehensive technical overview, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.

## Molecular Profile and Physicochemical Properties

**3-Tert-butylbenzaldehyde** is a monosubstituted benzaldehyde characterized by a tert-butyl group at the third position of the benzene ring relative to the aldehyde functionality. This substitution pattern is crucial as it sterically hinders the meta position, influencing the regioselectivity of further aromatic substitutions, and electronically modulates the reactivity of the aldehyde group.

Table 1: Physicochemical Properties of **3-Tert-butylbenzaldehyde**

Property	Value	Source
CAS Number	23039-28-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	162.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Liquid (at 20°C)	<a href="#">[3]</a>
Boiling Point	140-150 °C; 130 °C (at 33 hPa)	<a href="#">[2]</a>
Density	0.966 ± 0.06 g/cm <sup>3</sup> (Predicted); 0.97 g/cm <sup>3</sup> (at 25 °C)	<a href="#">[2]</a>
Refractive Index	1.52	<a href="#">[3]</a>
SMILES	CC(C) (C)C1=CC=CC(=C1)C=O	<a href="#">[1]</a> <a href="#">[6]</a>
InChIKey	HKEQMVXZDQLSDY- UHFFFAOYSA-N	<a href="#">[1]</a>

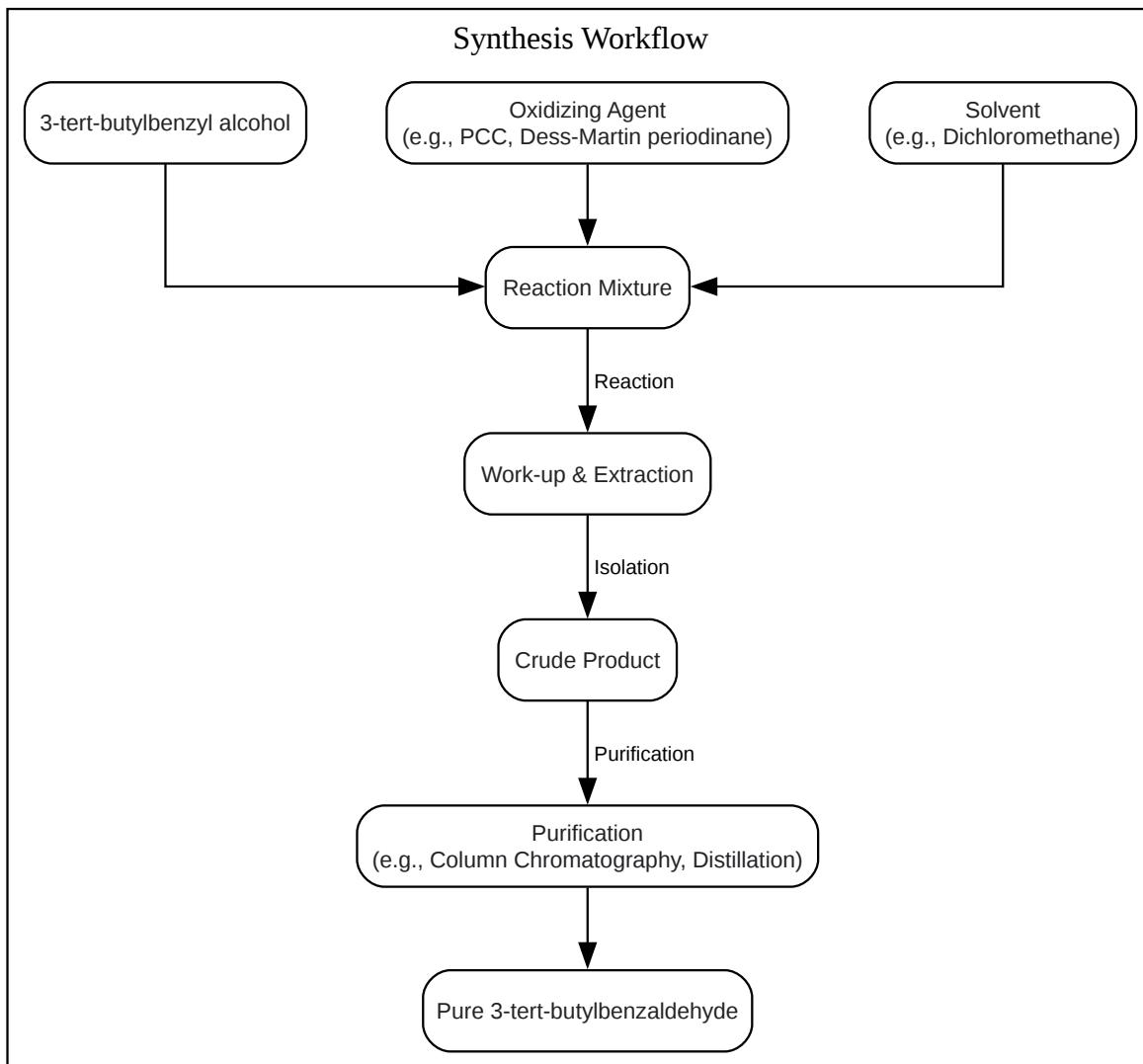
Spectroscopic data is essential for the unambiguous identification and characterization of **3-tert-butylbenzaldehyde**. While a comprehensive dataset is best obtained experimentally, typical spectral features can be predicted based on its structure. PubChem and other chemical databases provide access to experimental and predicted spectra, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra.[\[1\]](#)[\[7\]](#)

## Synthesis and Purification Strategies

The synthesis of **3-tert-butylbenzaldehyde** can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. A common conceptual pathway involves the oxidation of the corresponding alcohol or the formylation of a suitable Grignard reagent.

## Conceptual Synthetic Workflow: Oxidation of 3-tert-butylbenzyl alcohol

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. This avoids the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.



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Caption: Conceptual workflow for the synthesis of **3-tert-butylbenzaldehyde**.

# Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

## Materials:

- 3-tert-butylbenzyl alcohol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)
- Hexane and Ethyl acetate (for chromatography)

## Procedure:

- **Setup:** A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-tert-butylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- **Oxidation:** To the stirred solution, add PCC in one portion. The reaction mixture will typically turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
- **Filtration:** Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

- Work-up: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure **3-tert-butylbenzaldehyde**.

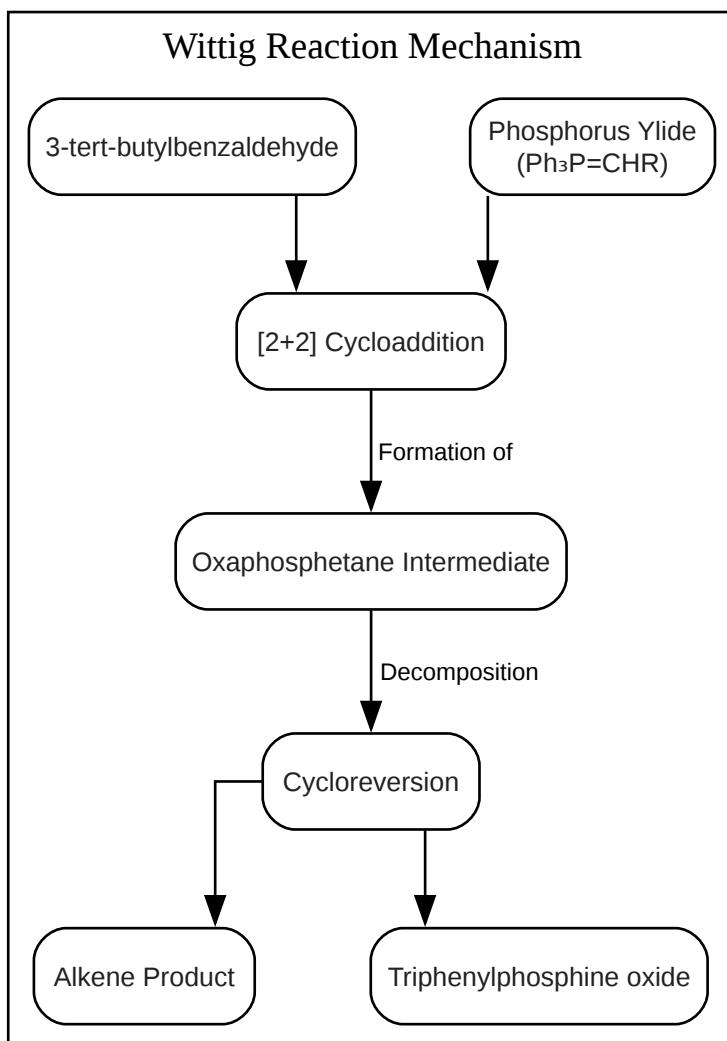
## Chemical Reactivity and Mechanistic Considerations

The reactivity of **3-tert-butylbenzaldehyde** is governed by the interplay of the aldehyde functional group and the tert-butyl substituent.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It readily undergoes reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions (e.g., aldol, Knoevenagel).
- Aromatic Ring: The tert-butyl group is a weak ortho-, para-director and an activating group for electrophilic aromatic substitution. However, its significant steric bulk primarily directs incoming electrophiles to the positions ortho and para to it, and can influence the rate of reaction.

## Key Reaction: Wittig Olefination

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reaction of **3-tert-butylbenzaldehyde** with a phosphorus ylide provides a reliable method for carbon-carbon double bond formation.



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Caption: Simplified mechanism of the Wittig reaction with **3-tert-butylbenzaldehyde**.

## Applications in Research and Drug Development

While direct applications of **3-tert-butylbenzaldehyde** are limited, its true value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

### A. Pharmaceutical Intermediates

The structural motif of **3-tert-butylbenzaldehyde** can be found in the backbone of various molecular scaffolds explored in drug discovery. Its derivatives have been investigated for a

range of therapeutic areas. While specific examples for the 3-isomer are not as widely published as for the 4-isomer (a precursor to the fragrance Lilial and the pesticide Fenpropimorph), the principles remain the same.<sup>[8][9]</sup> The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve lipid solubility, which may aid in crossing biological membranes.

## B. Ligand Synthesis for Catalysis

Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands.<sup>[10]</sup> Condensation of **3-tert-butylbenzaldehyde** with various amines can yield a diverse library of ligands. These ligands, upon coordination with metal ions, can form catalysts for a variety of organic transformations, including asymmetric synthesis.<sup>[10]</sup> The steric bulk of the tert-butyl group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

## C. Materials Science

The 3-tert-butylphenyl moiety can be incorporated into polymers and other materials to modify their physical properties.<sup>[10]</sup> The bulky, non-polar tert-butyl group can increase the solubility of polymers in organic solvents, alter their thermal properties, and influence their morphology in the solid state.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **3-tert-butylbenzaldehyde**.

Table 2: GHS Hazard Information

Hazard Statement	Description	Source
H301 / H302	Toxic/Harmful if swallowed	<a href="#">[11]</a>
H317	May cause an allergic skin reaction	
H361	Suspected of damaging fertility or the unborn child	
H400 / H410	Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects	<a href="#">[11]</a>

- Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[\[12\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#)[\[12\]](#)[\[13\]](#) Keep away from strong oxidizing agents. The product may be sensitive to air and light.[\[14\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[\[11\]](#)[\[12\]](#)

## Conclusion

**3-Tert-butylbenzaldehyde** is a valuable and versatile chemical intermediate. Its unique combination of steric and electronic properties makes it a strategic building block for the synthesis of a wide range of target molecules in medicinal chemistry, catalysis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

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